molecular formula C13H10N4O2S B11977474 3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol

Cat. No.: B11977474
M. Wt: 286.31 g/mol
InChI Key: DCISKFJYJIPDDA-RIYZIHGNSA-N
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Description

3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is a complex organic compound that features a furan ring, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves multiple steps. One common method includes the reaction of 2-furyl hydrazine with carbon disulfide to form 5-mercapto-3-(2-furyl)-1,2,4-triazole. This intermediate is then reacted with salicylaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions on the furan ring could introduce various functional groups.

Scientific Research Applications

3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to metal ions through its triazole and phenol groups, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furyl)-5-mercapto-4H-1,2,4-triazole: Shares the triazole and furan rings but lacks the phenol group.

    Salicylaldehyde: Contains the phenol group but lacks the triazole and furan rings.

Uniqueness

3-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to its combination of a furan ring, a triazole ring, and a phenol group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H10N4O2S

Molecular Weight

286.31 g/mol

IUPAC Name

3-(furan-2-yl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H10N4O2S/c18-10-4-1-3-9(7-10)8-14-17-12(15-16-13(17)20)11-5-2-6-19-11/h1-8,18H,(H,16,20)/b14-8+

InChI Key

DCISKFJYJIPDDA-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

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